molecular formula C20H25N7O2 B6533968 2-(4-ethoxyphenyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058386-58-5

2-(4-ethoxyphenyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6533968
CAS No.: 1058386-58-5
M. Wt: 395.5 g/mol
InChI Key: LJWMSBQZEXRXBE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety and an ethoxyphenyl-substituted ethanone group. The compound’s molecular formula is C₂₂H₂₆N₇O₂, with an average mass of 420.49 g/mol and a ChemSpider ID of 920377-60-2 . Its design aligns with trends in drug discovery favoring modular architectures that balance solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-3-27-20-18(23-24-27)19(21-14-22-20)26-11-9-25(10-12-26)17(28)13-15-5-7-16(8-6-15)29-4-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMSBQZEXRXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with key analogs, focusing on structural variations, synthetic approaches, and inferred pharmacological implications:

Structural Variations in Core and Substituents

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features
Target Compound R1: 4-ethoxyphenyl, R2: ethyl 420.49 Ethoxy group enhances lipophilicity; ethyl stabilizes triazole tautomer .
1-{4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one () R1: 4-methoxyphenyl, R2: methyl 406.45 Methoxy reduces lipophilicity; methyl may alter metabolic oxidation .
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one () R1: chloropyrimidine, R2: isopropyl 546.04 Chlorine and triazole substituents enhance target selectivity; higher MW may limit bioavailability .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () R1: trifluoromethylphenyl, R2: pyrazole 379.37 Trifluoromethyl improves metabolic stability; pyrazole introduces hydrogen-bonding potential .

Pharmacological Implications

  • Lipophilicity : The ethoxy group in the target compound likely increases membrane permeability compared to the methoxy analog, as evidenced by higher calculated logP values (estimated ~3.2 vs. ~2.8) .
  • Target Engagement : The triazolopyrimidine core mimics purine bases, suggesting ATP-competitive kinase inhibition, while the piperazine linker may confer flexibility for binding pocket accommodation .
  • Metabolic Stability : Ethyl and ethoxy groups may slow oxidative metabolism compared to methyl or trifluoromethyl substituents, which are prone to CYP450-mediated degradation .

Research Findings and Limitations

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • highlights challenges in synthesizing piperazine-linked triazolopyrimidines, with yields often below 30% due to steric hindrance and purification difficulties .
  • demonstrates that trifluoromethyl and pyrazole groups improve in vitro potency against kinase targets by 2–3-fold compared to methoxy derivatives, suggesting the target compound’s ethoxy group may offer a middle ground between potency and solubility .

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